N-Isopropylpyridin-2-amine
Description
N-Isopropylpyridin-2-amine (CAS 15513-18-5, molecular formula C₈H₁₂N₂, molecular weight 136.19 g/mol) is a pyridine derivative featuring an isopropylamine substituent at the 2-position of the pyridine ring. It serves as a key structural motif in bioactive molecules, particularly kinase inhibitors. This compound is notable for its role in the synthesis of selective Hog1 inhibitors, such as 4-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-N-isopropylpyridin-2-amine, which targets the High Osmolarity Glycerol (HOG) pathway in Saccharomyces cerevisiae . Its physicochemical properties include a diffusion coefficient of 260 µm²/s (at 22°C) when dissolved in dimethyl sulfoxide (DMSO) . Safety data indicate hazards such as acute oral toxicity (H302) and eye irritation (H319) .
Properties
IUPAC Name |
N-propan-2-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7(2)10-8-5-3-4-6-9-8/h3-7H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPJCPJUEYREHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15513-18-5 | |
| Record name | N-(1-Methylethyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15513-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 15513-18-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropylpyridin-2-amine typically involves the alkylation of pyridin-2-amine with isopropyl halides under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: N-Isopropylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed: The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and various substituted pyridine compounds .
Scientific Research Applications
N-Isopropylpyridin-2-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is explored for its potential pharmacological properties and as an intermediate in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Isopropylpyridin-2-amine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-Isopropylpyridin-2-amine with analogs differing in substituents, biological activity, and physicochemical properties.
Structural Analogs and Substituent Effects
Key Observations :
- Substituent bulkiness (e.g., benzyl-triazole groups in the Hog1 inhibitor) increases molecular weight (478.67 g/mol) and enhances target specificity .
- Electron-withdrawing groups (e.g., nitro in Isopropyl-(5-nitro-pyridin-2-yl)-amine ) alter reactivity but reduce stability compared to the parent compound .
Key Observations :
Key Observations :
- Substituted derivatives with aminomethyl groups require stringent personal protective equipment (PPE) due to undefined irritancy risks .
Biological Activity
N-Isopropylpyridin-2-amine is a derivative of pyridine known for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted at the 2-position with an amino group and at the 4-position with an isopropyl group. This unique substitution pattern contributes to its chemical reactivity and biological activity.
1. Anti-inflammatory Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, research has shown that certain pyrimidine derivatives can inhibit COX-2 enzyme activity, a key player in inflammation pathways. The IC50 values for these compounds were reported to be comparable to established NSAIDs like celecoxib, suggesting potential therapeutic applications in treating inflammatory diseases .
2. Neuroprotective Effects
This compound has been investigated for its neuroprotective properties. Similar compounds have shown promise in modulating neurotransmitter systems, which could be beneficial for treating neurological disorders. Preliminary data suggest that this compound may influence pathways related to mood regulation and cognitive functions.
3. Antimicrobial Activity
The compound has also been explored for antimicrobial properties. Research indicates that derivatives of pyridine can exhibit varying degrees of activity against bacterial strains, highlighting their potential as lead compounds in developing new antibiotics .
The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors involved in inflammatory responses and neurotransmission. It acts as a ligand, modulating the activity of these targets, which may explain its diverse biological effects.
Data Tables
| Biological Activity | IC50 Values | Reference |
|---|---|---|
| COX-2 Inhibition | 0.04 μmol | |
| Neuroprotection | Not specified | |
| Antimicrobial Activity | Varies by strain |
Case Study 1: Anti-inflammatory Activity
In a study examining the anti-inflammatory effects of various pyrimidine derivatives, this compound was included among tested compounds. Results indicated that it significantly reduced the expression of COX-2 and iNOS mRNA levels in vitro, demonstrating its potential as an anti-inflammatory agent.
Case Study 2: Neuroprotective Potential
Research focusing on the neuroprotective effects of similar compounds revealed that this compound could enhance neuronal survival under stress conditions. This effect was attributed to its ability to modulate glutamate receptors, suggesting a possible role in treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
